2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid
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Overview
Description
2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to the imidazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the use of tert-butyl cuprate, which reacts with a diketone to form the desired product . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of palladium-catalyzed coupling reactions is common due to their scalability and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Catalysts such as iron(III) bromide (FeBr3) and aluminum chloride (AlCl3) are used in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group and phenyl ring contribute to the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound is used in the fabrication of polymer light-emitting diodes.
tert-Butyl phenyl carbonate: Used in the synthesis of 2-nitroindoles and as a reagent for mono-Boc protection of diamines.
Uniqueness
2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its imidazole ring structure is particularly important for its biological activity and chemical reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c1-9-12(14(18)19)17-13(16-9)10-5-7-11(8-6-10)15(2,3)4/h5-8H,1-4H3,(H,16,17)(H,18,19) |
InChI Key |
UTISFVKFQBXWED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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